3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide 3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 313551-50-7
VCID: VC6329224
InChI: InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3
SMILES: CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C26H23ClN2O3
Molecular Weight: 446.93

3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide

CAS No.: 313551-50-7

VCID: VC6329224

Molecular Formula: C26H23ClN2O3

Molecular Weight: 446.93

* For research use only. Not for human or veterinary use.

3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide - 313551-50-7

Description

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the isoindole ring, the preparation of the benzamide core, and the coupling of these components. Common methods might include:

  • Isoindole Formation: This could involve the reaction of a suitable precursor with a reagent that forms the isoindole ring.

  • Benzamide Synthesis: Typically involves the reaction of a benzoyl chloride with an amine.

  • Coupling Reactions: Techniques like amide coupling or alkylation reactions might be used to link the isoindole and benzamide components.

Biological Activity and Potential Applications

Benzamides and isoindole derivatives have been explored for various biological activities, including antitumor effects and kinase inhibition. While specific data on 3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is lacking, related compounds have shown promise in these areas.

Biological ActivityRelated Compounds
Antitumor EffectsBenzamides have been studied for their potential in cancer therapy, with some showing prolonged patient survival in clinical settings .
Kinase InhibitionIsoindole derivatives have been investigated as inhibitors of specific kinases, which are enzymes involved in signaling pathways critical for cell growth and division .
CAS No. 313551-50-7
Product Name 3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Molecular Formula C26H23ClN2O3
Molecular Weight 446.93
IUPAC Name 3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Standard InChI InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3
Standard InChIKey JMCFKGJVXRIXEI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl
Solubility not available
PubChem Compound 4408265
Last Modified Aug 18 2023

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446.9245 g/mol